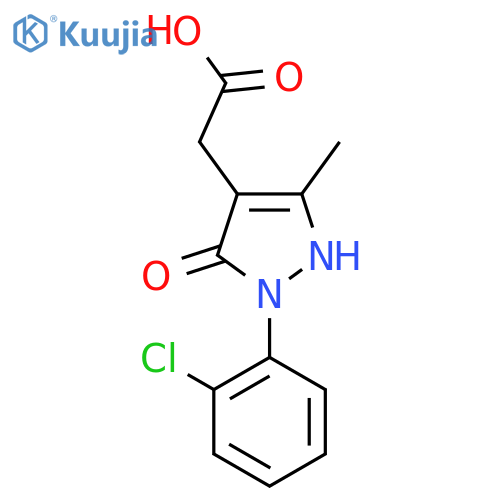Cas no 1015844-43-5 (1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl-acetic Acid)

1015844-43-5 structure
商品名:1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl-acetic Acid
CAS番号:1015844-43-5
MF:C12H11ClN2O3
メガワット:266.680341959
CID:3082330
1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl-acetic Acid 化学的及び物理的性質
名前と識別子
-
- 2-(1-(2-Chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)acetic acid
- TIMTEC-BB SBB012122
- [1-(2-CHLORO-PHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]-ACETIC ACID
- 1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl-acetic Acid
-
- インチ: 1S/C12H11ClN2O3/c1-7-8(6-11(16)17)12(18)15(14-7)10-5-3-2-4-9(10)13/h2-5,14H,6H2,1H3,(H,16,17)
- InChIKey: BRXJLIZRHKAEPW-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1N1C(C(CC(=O)O)=C(C)N1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl-acetic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020363-500mg |
[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid |
1015844-43-5 | 500mg |
2957.0CNY | 2021-07-13 | ||
| Chemenu | CM382575-1g |
2-[1-(2-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid |
1015844-43-5 | 95%+ | 1g |
$291 | 2023-01-05 | |
| TRC | C610055-5mg |
[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic Acid |
1015844-43-5 | 5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C610055-10mg |
[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic Acid |
1015844-43-5 | 10mg |
$ 65.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020363-500mg |
[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid |
1015844-43-5 | 500mg |
2957CNY | 2021-05-07 | ||
| Chemenu | CM382575-5g |
2-[1-(2-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid |
1015844-43-5 | 95%+ | 5g |
$778 | 2023-01-05 | |
| TRC | C610055-50mg |
[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic Acid |
1015844-43-5 | 50mg |
$ 115.00 | 2022-06-06 | ||
| A2B Chem LLC | AX85943-500mg |
2-(1-(2-Chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)acetic acid |
1015844-43-5 | 500mg |
$265.00 | 2024-04-20 |
1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl-acetic Acid 関連文献
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
1015844-43-5 (1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl-acetic Acid) 関連製品
- 96145-98-1(5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole)
- 15083-41-7(1H-Pyrazole,3-methyl-5-(2-oxiranylmethoxy)-1-phenyl-)
- 15083-53-1(1-Propanamine,N,N-dimethyl-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]-)
- 15083-34-8(1-Propanol,3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]-)
- 15083-49-5(Ethanamine,N-methyl-2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]-)
- 1016-41-7(1H-Pyrazole,5-ethoxy-3-methyl-1-phenyl-)
- 15150-37-5(1-Propanamine,3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]-N,N-dipropyl-)
- 182048-90-4(5H-Furo[2,3-c]pyrazol-5-one,1,4-dihydro-3-methyl-1-phenyl-)
- 108446-77-1(3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic Acid)
- 15083-54-2(1-Propanamine,N,N-diethyl-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]-)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
